molecular formula C16H18FN3O2 B6435463 N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide CAS No. 2549032-18-8

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Katalognummer B6435463
CAS-Nummer: 2549032-18-8
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: ARJWUCMLFKXVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been found to exhibit various biological activities .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . The compound has a molecular formula of C14H19FN4O3S .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . Its molecular weight is 342.389 Da .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been found to have potential antibacterial activity . A study showed that one of the synthesized compounds exhibited an antibacterial effect against Staphylococcus aureus . This suggests that the compound could be further studied and potentially developed into a new class of antibiotics.

Antimicrobial Drug Development

The compound’s antimicrobial properties make it a candidate for the development of new antimicrobial drugs . The current limitations associated with existing antimicrobial agents include toxicity, resistance to existing drugs, and pharmacokinetic differences . Therefore, the design and development of new drugs with potential antimicrobial activity are needed, and this compound could play a role in that.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives were obtained with 55–92% yields in relatively short reaction times , suggesting that the compound could be used in efficient synthetic processes.

Antiproliferative Activity

The compound has shown potential antiproliferative activity . From the SAR (Structure-Activity Relationship) studies, it was revealed that the substitution at the N-terminal of 6-fluoro-3- (4-piperidinyl)-1,2-benzoxazole by the heterocyclic ring plays a dominant role and was responsible for the antiproliferative activity . This suggests that the compound could be further studied for its potential use in cancer treatment.

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, which can be synthesized using this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) . This enzyme is a target for the treatment of Alzheimer’s disease , suggesting potential applications of the compound in neurodegenerative disease research.

Intermediate in Drug Synthesis

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This suggests that the compound could be used in the production of antipsychotic medications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

N-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-19(15(21)11-2-3-11)7-10-8-20(9-10)16-18-13-5-4-12(17)6-14(13)22-16/h4-6,10-11H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWUCMLFKXVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.